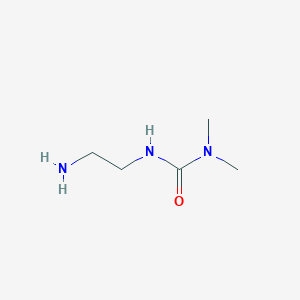

3-(2-Aminoethyl)-1,1-dimethylurea

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-8(2)5(9)7-4-3-6/h3-4,6H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPUNHXBIPTIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606494 | |

| Record name | N'-(2-Aminoethyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72080-85-4 | |

| Record name | N'-(2-Aminoethyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea

Executive Summary

Target Molecule: 3-(2-Aminoethyl)-1,1-dimethylurea

CAS: 6972-36-7

Formula:

This technical guide details the synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea, a critical amino-functionalized urea intermediate. It is widely utilized in medicinal chemistry as a histamine analogue pharmacophore (specifically for H2 and H3 receptor antagonists) and as a stabilizer in polyurethane chemistry.

The primary synthetic challenge lies in the selectivity of the diamine functionalization . Ethylenediamine (EDA) possesses two equivalent primary amine groups. Reacting EDA with a carbamoylating agent carries a high risk of forming the symmetric bis-urea byproduct (

This guide presents two validated pathways:

-

The Protected Route (Recommended for R&D): Utilizes mono-Boc-protection to guarantee 1:1 stoichiometry and high purity.

-

The Direct Route (Process Scale): Utilizes statistical excess of diamine to suppress side reactions, suitable for larger scales where chromatography is avoided.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the urea linkage. The most efficient bond formation occurs between the nucleophilic nitrogen of the ethylenediamine linker and the electrophilic carbonyl of a dimethylcarbamoyl moiety.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the urea core.

Part 2: Route A - The Protected Synthesis (High Purity)

This is the preferred method for drug development applications where impurity profiles must be strictly controlled. By blocking one amine of the ethylenediamine, we force the reaction to occur only at the free amine, eliminating the possibility of bis-urea formation.

Reagents & Stoichiometry[1][2]

| Reagent | Equiv.[1][2][3][4][5][6] | Role | CAS |

| N-Boc-ethylenediamine | 1.0 | Substrate | 57260-71-6 |

| Dimethylcarbamoyl chloride | 1.1 | Electrophile | 79-44-7 |

| Triethylamine (TEA) | 1.5 | Base (Scavenger) | 121-44-8 |

| Dichloromethane (DCM) | Solvent | Medium | 75-09-2 |

| Trifluoroacetic acid (TFA) | Excess | Deprotection | 76-05-1 |

Detailed Protocol

Step 1: Carbamoylation

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve N-Boc-ethylenediamine (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (15 mmol). Cool the solution to 0°C using an ice bath.

-

Reaction: Add Dimethylcarbamoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C during addition to prevent Boc-cleavage or thermal decomposition.

-

Completion: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear.

-

Workup: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry over

, filter, and concentrate in vacuo to yield the intermediate 1-(2-Boc-aminoethyl)-3,3-dimethylurea.

Step 2: Deprotection

-

Acidolysis: Dissolve the crude intermediate in DCM (20 mL). Add TFA (5 mL) dropwise at 0°C.

-

Stir: Stir at RT for 2 hours. Evolution of

gas indicates Boc removal. -

Isolation: Concentrate the mixture to dryness to remove DCM and excess TFA.

-

Free Basing: The residue is the TFA salt. Dissolve in minimal MeOH and pass through a weak basic anion exchange resin (e.g., Amberlyst A21) or treat with saturated

and extract exhaustively with DCM/Isopropanol (3:1). -

Final Drying: Dry organic extracts and concentrate to yield the target free base as a viscous, colorless oil or low-melting solid.

Part 3: Route B - Direct Statistical Synthesis (Process Scale)

For larger scales where the cost of N-Boc-ethylenediamine is prohibitive, a "statistical synthesis" is used. By using a large excess of ethylenediamine, the probability of a dimethylcarbamoyl chloride molecule encountering a free diamine is significantly higher than it encountering an already-substituted product.

Reagents & Stoichiometry[1][2]

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Ethylenediamine (EDA) | 6.0 - 10.0 | Substrate (Excess) |

| Dimethylcarbamoyl chloride | 1.0 | Electrophile |

| Toluene or DCM | Solvent | Medium |

Detailed Protocol

-

Charge: Charge a reactor with Ethylenediamine (10 equiv) and cool to -10°C .

-

Note: The large excess of EDA acts as both the nucleophile and the base to scavenge HCl.

-

-

Addition: Dissolve Dimethylcarbamoyl chloride (1 equiv) in Toluene (dilution 1:5). Add this solution very slowly to the vigorously stirred EDA.

-

Critical Parameter: Local concentration of the chloride must remain low relative to the amine to prevent bis-substitution.

-

-

Reaction: Stir for 1 hour at 0°C, then 1 hour at RT.

-

Purification (The Challenge):

-

Strip Solvent: Remove Toluene under reduced pressure.

-

Remove Excess EDA: Ethylenediamine boils at 116°C. It must be removed via high-vacuum distillation (e.g., <1 mbar, 40-50°C bath).

-

Self-Validating Step: Check the distillate by pH paper; if basic, amine is still coming off. Continue until mass is constant.

-

-

Final Polish: The residue contains the product and EDA-hydrochloride salt.

-

Dissolve residue in absolute ethanol. The amine-HCl salts are often less soluble or can be precipitated by adding ether. Alternatively, use electrodialysis or cation-exchange chromatography for final cleanup.

-

Part 4: Experimental Workflow & Logic

The following diagram illustrates the decision logic and workflow for the Protected Route, ensuring self-validation at each step.

Figure 2: Step-by-step workflow for the high-purity synthesis route.

Part 5: Characterization & Safety

Expected Analytical Data

-

Physical State: Viscous oil or hygroscopic solid.

-

1H NMR (D2O or CDCl3):

-

2.85 (s, 6H,

-

2.75 (t, 2H,

-

3.20 (t, 2H,

-

2.85 (s, 6H,

-

Mass Spectrometry (ESI+):

m/z.

Safety Profile (E-E-A-T)

-

Dimethylcarbamoyl Chloride (DMCC):

-

Ethylenediamine:

-

Hazard: Corrosive, sensitizer, and flammable.

-

Control: Avoid inhalation of vapors.

-

References

-

PubChem. (n.d.). Compound Summary: 1-(2-Aminoethyl)-3,3-dimethylurea (CAS 6972-36-7). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (2005).[2] General procedures for Urea synthesis via Isocyanates and Carbamoyl Chlorides. Org. Synth. 2005, 82,[2] 59. Retrieved from [Link]

-

Ataman Chemicals. (n.d.). Dimethylurea and derivatives in organic synthesis. Retrieved from [Link]

Sources

- 1. Preparation of aminoethyl glycosides for glycoconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. bloomtechz.com [bloomtechz.com]

- 4. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. web.williams.edu [web.williams.edu]

- 7. Premium 1,3-Dimethylurea: Essential for Chemical Synthesis [hbgxchemical.com]

3-(2-Aminoethyl)-1,1-dimethylurea: Mechanism of Action & Structural Pharmacology

This is an in-depth technical guide on the mechanism and application of 3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4), a critical structural probe used in histamine receptor pharmacology.[1]

Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Receptor Pharmacology Target Audience: Drug Discovery Scientists, Pharmacologists, and Structural Biologists[1]

Executive Summary

3-(2-Aminoethyl)-1,1-dimethylurea (hereafter referred to as ADMU ) is a synthetic structural analogue of histamine and dimaprit.[1] It serves as a vital pharmacological probe in the study of Histamine H2 receptors (H2R).[1]

Unlike therapeutic H2 agonists (e.g., Dimaprit, Amthamine), ADMU is primarily utilized to delineate the electronic and steric requirements of the H2 receptor binding pocket.[1] Its mechanism of action—or specifically, its distinct lack of intrinsic efficacy compared to its isothiourea counterparts—provides the negative control necessary to validate the "Proton Transfer Hypothesis" of H2 receptor activation.[1]

This guide details the molecular interactions, structural causality, and experimental protocols for using ADMU to map G-protein coupled receptor (GPCR) active sites.[1]

Chemical Identity & Structural Logic[1][2]

To understand the mechanism, one must first deconstruct the molecule's design, which is a hybrid of two classical H2 ligands: Histamine and Dimaprit .[1]

| Feature | Histamine (Endogenous Agonist) | Dimaprit (Specific H2 Agonist) | ADMU (Probe) |

| Head Group | Imidazole (Amphoteric) | Isothiourea (Basic) | 1,1-Dimethylurea (Neutral/Polar) |

| Linker | Ethyl (-CH₂CH₂-) | Propyl (-CH₂CH₂CH₂-) | Ethyl (-CH₂CH₂-) |

| Tail Group | Primary Amine (-NH₃⁺) | Dimethyl Amine | Primary Amine (-NH₃⁺) |

| pKa (Head) | ~6.0 (Proton Shuttle) | ~9.2 (Cationic) | ~0.1 (Non-ionizable) |

| H2 Activity | Full Agonist | Full Agonist | Inactive / Weak Antagonist |

The "Linker-Head" Mismatch

ADMU combines the ethyl chain of histamine with a dimethylurea head (structurally similar to Dimaprit's isothiourea).[1]

-

Scientific Insight: H2 receptor agonism requires a strict correlation between chain length and head-group acidity.[1]

Mechanism of Action: The Proton Shuttle Failure

The primary utility of ADMU is to demonstrate the necessity of tautomeric proton transfer in H2 activation.[1]

Receptor Binding Dynamics

The H2 receptor binding pocket (located deep within the TM bundles) relies on two anchor points:[1]

-

Anionic Anchor (Asp98 in TM3): Binds the protonated primary amine tail (present in ADMU).[1]

-

Activation Switch (Asp186 in TM5 / Lys175): Interacts with the head group.[1]

The Failure Mechanism

For activation, the ligand's head group must facilitate a proton transfer or stabilize a specific charge network between TM3 and TM5.[1]

-

Histamine/Dimaprit: The imidazole or isothiourea groups can donate/accept protons or maintain a specific cationic charge that pulls TM5, opening the intracellular loop for Gs signaling.[1]

-

ADMU: The urea group is planar and polar but lacks basicity (pKa ~0.1).[1] It cannot accept a proton from the receptor's donor site (likely Tyr250 or Thr190).[1] Consequently, while ADMU docks into the receptor (due to the amine tail anchoring), it fails to trigger the "toggle switch."[1]

Pathway Visualization

The following diagram illustrates the divergence in signaling between a functional agonist (Dimaprit) and the probe (ADMU).

Caption: Differential activation logic. ADMU binds via the amine tail but fails the TM5 activation step due to the neutral urea head group.[1]

Experimental Protocol: Validating H2 Selectivity

Researchers use ADMU as a negative control in competitive binding assays to determine if a novel compound's activity is due to H2 specificity or non-specific amine effects.[1]

Protocol: Isolated Guinea Pig Atrium Assay (Gold Standard)

Rationale: The guinea pig right atrium is purely H2-regulated (chronotropic effect), devoid of H1 or H3 interference.[1]

Materials:

-

Tissue: Guinea pig right atria (spontaneously beating).[1][2]

-

Buffer: Tyrode’s solution (37°C, carbogenated 95% O₂ / 5% CO₂).

-

Ligands: Histamine (Reference), ADMU (Test), Cimetidine (Antagonist).[1]

Workflow:

-

Preparation: Mount the atria in a 20 mL organ bath under 1.0 g resting tension.

-

Equilibration: Allow 60 minutes stabilization, washing every 15 minutes.

-

Reference Curve: Construct a cumulative concentration-response curve (CCRC) for Histamine (

to-

Metric: Measure increases in beating rate (bpm).[1]

-

-

Washout: Wash until baseline rate is restored.

-

ADMU Challenge:

-

Add ADMU in cumulative doses (

to -

Observation: Expect zero or negligible change in heart rate (demonstrating lack of agonism).[1]

-

-

Antagonist Shielding (Optional):

Data Interpretation Table:

| Compound | Intrinsic Activity ( | Interpretation | |

| Histamine | 1.0 (Full) | ~6.0 | Functional Reference |

| Dimaprit | 1.0 (Full) | ~5.8 | Agonist (Propyl chain) |

| ADMU | < 0.1 (Inactive) | < 3.0 | Proves Proton Transfer Necessity |

Synthesis & Handling

For researchers synthesizing ADMU for internal libraries:

-

Precursor: Ethylenediamine (excess).[1]

-

Reagent: Dimethylcarbamoyl chloride.[1]

-

Reaction:

[1] -

Purification: The product is highly polar.[1] Removal of the bis-substituted urea byproduct is critical.[1] Use ion-exchange chromatography (cation exchange) to capture the mono-amine product.[1]

-

Storage: Hygroscopic solid. Store at -20°C under desiccant.

References

-

Durant, G. J., et al. (1977).[1] "The functional role of the imidazole ring in histamine H2-receptor agonists." Nature.[1] Link[1]

-

Black, J. W., et al. (1972).[1] "Definition and antagonism of histamine H2-receptors." Nature.[1] Link[1]

-

Ganellin, C. R. (1982).[1] "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors. Link[1]

-

Parsons, M. E., et al. (1977).[1] "Dimaprit - A highly specific histamine H2-receptor agonist."[1][2] Agents and Actions. Link[1]

-

Eriks, J. C., et al. (1992).[1] "New activation model for the histamine H2 receptor, explaining the activity of the different classes of histamine H2 receptor agonists." Molecular Pharmacology. Link

Sources

3-(2-Aminoethyl)-1,1-dimethylurea CAS number and structure

An In-Depth Technical Guide to N-(2-Aminoethyl)-N',N'-dimethylurea: Synthesis, Properties, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-N',N'-dimethylurea, a molecule of interest in the field of medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a thorough profile. The guide covers the compound's chemical structure, a proposed synthetic pathway with detailed experimental considerations, and a forward-looking perspective on its potential applications based on the known bioactivities of structurally similar urea derivatives. This document is intended to serve as a foundational resource for researchers investigating this and related compounds.

Chemical Identity and Structure

The compound in focus is systematically named N-(2-Aminoethyl)-N',N'-dimethylurea . The nomenclature "3-(2-Aminoethyl)-1,1-dimethylurea" is a non-standard representation. The urea functional group consists of a carbonyl flanked by two nitrogen atoms. In this case, one nitrogen is substituted with a 2-aminoethyl group, while the other is disubstituted with two methyl groups.

Table 1: Chemical Identity of N-(2-Aminoethyl)-N',N'-dimethylurea

| Property | Value |

| Systematic Name | N-(2-Aminoethyl)-N',N'-dimethylurea |

| Molecular Formula | C5H13N3O |

| Molecular Weight | 131.18 g/mol |

| CAS Number | Not assigned or readily available in public databases. |

The structure of N-(2-Aminoethyl)-N',N'-dimethylurea is characterized by the presence of both a primary amine and a urea moiety, making it a bifunctional molecule with interesting chemical properties.

Figure 1: Chemical Structure of N-(2-Aminoethyl)-N',N'-dimethylurea

Caption: Molecular structure of N-(2-Aminoethyl)-N',N'-dimethylurea.

Proposed Synthesis Protocol

The synthesis of unsymmetrically substituted ureas is a well-established transformation in organic chemistry. A common and efficient method involves the reaction of an isocyanate with an amine. For the synthesis of N-(2-Aminoethyl)-N',N'-dimethylurea, a two-step approach starting from ethylenediamine is proposed. This strategy involves the protection of one of the amino groups of ethylenediamine, followed by reaction with a suitable dimethylcarbamoylating agent, and subsequent deprotection.

Rationale for Synthetic Strategy

The primary challenge in synthesizing the target molecule is the presence of two nucleophilic nitrogen atoms in the ethylenediamine starting material. To achieve selective monosubstitution on one of the nitrogens, a protection-deprotection strategy is necessary. The Boc (tert-butyloxycarbonyl) protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The choice of dimethylcarbamoyl chloride as the acylating agent allows for the direct introduction of the dimethylurea moiety. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Figure 2: Proposed Synthetic Workflow

Caption: A three-step synthetic workflow for the preparation of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-ethylenediamine

-

To a stirred solution of ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)2O (0.5 eq) in the same solvent dropwise. The use of a half equivalent of (Boc)2O favors the mono-protected product.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure N-Boc-ethylenediamine.

Step 2: Synthesis of Boc-protected N-(2-Aminoethyl)-N',N'-dimethylurea

-

Dissolve N-Boc-ethylenediamine (1.0 eq) in an aprotic solvent like DCM or THF.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution.

-

Cool the mixture to 0 °C and add dimethylcarbamoyl chloride (1.05 eq) dropwise.

-

Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Step 3: Synthesis of N-(2-Aminoethyl)-N',N'-dimethylurea (Final Product)

-

Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The final product will be obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, it can be obtained by neutralization with a suitable base and subsequent extraction.

Potential Applications in Drug Development and Research

While there is no specific literature on the applications of N-(2-Aminoethyl)-N',N'-dimethylurea, the urea scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2][3]

Table 2: Potential Therapeutic Areas for Urea Derivatives

| Therapeutic Area | Rationale and Examples |

| Oncology | Many urea-containing compounds act as kinase inhibitors.[3] The urea moiety can form key hydrogen bond interactions with the hinge region of kinases. |

| Antiviral | Urea derivatives have been investigated as inhibitors of viral enzymes, such as HIV reverse transcriptase.[1] |

| Antimicrobial | The urea functional group can be found in compounds with antibacterial and antifungal properties.[4] |

| Herbicidal | Certain substituted ureas are used as herbicides in agriculture.[4] |

The presence of a primary amine in N-(2-Aminoethyl)-N',N'-dimethylurea provides a handle for further functionalization, allowing for its incorporation into larger molecules or for its use as a linker in various applications, including the development of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

Figure 3: Potential Role in a Signaling Pathway

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Safety and Handling

As there is no specific safety data available for N-(2-Aminoethyl)-N',N'-dimethylurea, it should be handled with the standard precautions for a novel chemical compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

N-(2-Aminoethyl)-N',N'-dimethylurea is a molecule with potential for applications in various fields, particularly in drug discovery. While direct experimental data is lacking, this guide provides a solid foundation for its synthesis and exploration. The proposed synthetic route is based on reliable and well-documented chemical transformations. The discussion of its potential applications, grounded in the known activities of related urea derivatives, should inspire further investigation into the biological and chemical properties of this interesting bifunctional molecule.

References

-

Ataman Kimya. N,N'-DIMETHYLUREA. Available from: [Link]

-

Ataman Kimya. N,N-DIMETHYLUREA. Available from: [Link]

-

PrepChem. Synthesis of C. N-(2-Hydroxyethyl)-N'-(2-dimethylaminoethyl)-N'-(4,6-dimethyl-2-pyridyl)urea Dihydrate. Available from: [Link]

- Huang Y, Cao MH, Xu SZ. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Curr Res Bioorg Org Chem. 2018;CRBOC-114.

- Gomez-Alvarez M, et al. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. 2022;27(18):6085.

-

MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]

- Royal Society of Chemistry. N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. Org. Biomol. Chem. 2021;19:8694-8700.

- National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. 2021;26(17):4503.

-

LookChem. Alkylurea and derivatives. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Available from: [Link]

- MDPI. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Molecules. 2021;26(16):4866.

-

Wikipedia. 1,3-Dimethylurea. Available from: [Link]

-

PubChem. N-(2-Aminoethyl)-N'-phenylurea. Available from: [Link]

-

ResearchGate. Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Available from: [Link]

-

Ataman Kimya. N,N-DIMETHYLUREA. Available from: [Link]

-

ResearchGate. The chemical formula of N , N '-dimethylurea (DMU) and a small part (which contains only two molecules) of the α -network commonly observed in symmetrically disubstituted ureas. Available from: [Link]

Sources

- 1. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkylurea and derivatives | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]

A Technical Guide to Substituted Aminoethyl Ureas: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of substituted aminoethyl ureas, a versatile class of compounds with significant applications in drug discovery and development. We will delve into the synthetic methodologies for their preparation, explore the critical structure-activity relationships that govern their biological effects, and highlight their therapeutic potential across various disease areas, with a particular focus on their role as kinase inhibitors in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold.

Introduction: The Versatility of the Urea Moiety in Medicinal Chemistry

The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form multiple hydrogen bonds with biological targets, thereby influencing drug potency, selectivity, and pharmacokinetic properties.[1][2] Substituted ureas, in particular, have emerged as a cornerstone in the design of a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[3] The incorporation of an aminoethyl substituent introduces a basic nitrogen atom, which can further enhance interactions with biological targets and improve physicochemical properties such as solubility. This guide will focus specifically on the synthesis and application of these promising substituted aminoethyl ureas.

Synthetic Methodologies for Substituted Aminoethyl Ureas

The synthesis of substituted ureas can be achieved through various chemical transformations.[4] The most common and versatile method involves the reaction of an amine with an isocyanate.[5] This section will detail a general, step-by-step protocol for the synthesis of N,N'-disubstituted aminoethyl ureas, which can be adapted for a wide range of derivatives.

General Synthetic Workflow

The synthesis of substituted aminoethyl ureas typically follows a two-step process: the formation of an isocyanate intermediate followed by its reaction with a substituted aminoethyl amine.

Caption: General workflow for the synthesis of substituted aminoethyl ureas.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-N'-(2-aminoethyl)urea

This protocol describes the synthesis of a generic N-aryl-N'-(2-aminoethyl)urea derivative. The specific aryl isocyanate and protected aminoethylamine can be varied to generate a library of compounds.

Materials:

-

Aryl amine (e.g., aniline derivative)

-

Triphosgene

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

N-Boc-ethylenediamine

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step 1: Synthesis of the Aryl Isocyanate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aryl amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over 30 minutes.

-

After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting isocyanate solution is typically used directly in the next step without purification.

Step 2: Formation of the N-Aryl-N'-(2-(Boc-amino)ethyl)urea

-

To the freshly prepared aryl isocyanate solution at 0 °C, add a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected urea derivative.

Step 3: Deprotection of the Boc Group

-

Dissolve the Boc-protected urea from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final substituted aminoethyl urea.

Structure-Activity Relationships (SAR)

The biological activity of substituted aminoethyl ureas is highly dependent on the nature and position of the substituents on both the aryl ring and the aminoethyl moiety. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of these compounds.

Kinase Inhibition

A significant number of substituted urea derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[2][3] The urea moiety typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Caption: Key interactions of a urea-based kinase inhibitor within the ATP binding pocket.

Key SAR observations for kinase inhibitors:

-

Aryl Group: The nature of the aryl group is critical for selectivity and potency. Electron-withdrawing or -donating groups can modulate the electronic properties of the urea and influence binding affinity.[2] Bulky substituents on the aryl ring can provide selectivity by exploiting differences in the size and shape of the kinase active site.[5]

-

Aminoethyl Moiety: The primary amine of the aminoethyl group can form additional hydrogen bonds or salt bridges with acidic residues in the solvent-exposed region of the kinase, enhancing potency. N-alkylation of this amine can be used to fine-tune solubility and cell permeability.

-

Linker: The length and flexibility of the linker between the urea and other functional groups can significantly impact activity.

Anticancer and Antimicrobial Activity

Substituted ureas have demonstrated broad-spectrum anticancer and antimicrobial activities.[3][6] In cancer, they can induce apoptosis, inhibit cell proliferation, and overcome drug resistance.[1] As antimicrobial agents, they can target essential bacterial enzymes.[7] The SAR for these activities often overlaps with that for kinase inhibition, as many of the targeted pathways are conserved.

Therapeutic Applications

The versatility of the substituted aminoethyl urea scaffold has led to its exploration in a wide range of therapeutic areas.

Oncology

Substituted ureas are a well-established class of anticancer agents.[1] Several FDA-approved drugs, such as Sorafenib and Regorafenib, feature a urea moiety and function as multi-kinase inhibitors.[2] Substituted aminoethyl ureas are being actively investigated as next-generation kinase inhibitors targeting various oncogenic pathways.[8] Their ability to be readily modified allows for the development of highly selective inhibitors, minimizing off-target effects and improving the therapeutic index.

Table 1: Examples of Urea-Based Kinase Inhibitors in Oncology

| Drug Name | Target Kinase(s) | Indication |

| Sorafenib | RAF, VEGFR, PDGFR | Renal Cell Carcinoma, Hepatocellular Carcinoma |

| Regorafenib | VEGFR, TIE2, KIT, RET | Colorectal Cancer, Gastrointestinal Stromal Tumors |

| Lenvatinib | VEGFR, FGFR, PDGFR | Thyroid Cancer, Renal Cell Carcinoma |

Infectious Diseases

The development of novel antimicrobial agents is a critical global health priority. Substituted ureas have shown promise as inhibitors of essential bacterial enzymes, such as DNA gyrase and fatty acid synthases.[7] The aminoethyl group can enhance antibacterial activity by facilitating uptake into bacterial cells.

Other Therapeutic Areas

The unique chemical properties of substituted aminoethyl ureas make them attractive candidates for development in other therapeutic areas, including inflammatory diseases and neurodegenerative disorders. Their ability to modulate various biological targets warrants further investigation.

Conclusion and Future Perspectives

Substituted aminoethyl ureas represent a highly valuable and versatile chemical scaffold in modern drug discovery. Their straightforward synthesis, tunable physicochemical properties, and ability to interact with a wide range of biological targets make them an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on the development of more selective and potent inhibitors through advanced computational modeling and high-throughput screening. The continued exploration of the vast chemical space accessible through modifications of the substituted aminoethyl urea core promises to yield new and effective treatments for a multitude of human diseases.

References

-

Process for the preparation of urea. (2005). UreaKnowHow. [Link]

-

The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. (n.d.). PMC. [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). PMC. [Link]

-

Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. (n.d.). PMC. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

Ammonia and Urea Production. (n.d.). Petrochem. [Link]

-

The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. (2025). ResearchGate. [Link]

-

SYNTHESIS OF N-ENRICHED UREA (CO( NH2)2) FROM NH3, CO, AND S IN A DISCONTINUOUS PROCESS. (2012). SciELO. [Link]

-

Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. (2026). MDPI. [Link]

-

Some commercially available anti‐cancer urea drugs 1–5. (n.d.). ResearchGate. [Link]

-

Protein kinase inhibitors from the urea class. (2025). ResearchGate. [Link]

-

Large scale preparation of N-substituted urea. (n.d.). ResearchGate. [Link]

-

nitrosomethylurea. (n.d.). Organic Syntheses Procedure. [Link]

-

2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. (2020). Royal Society of Chemistry. [Link]

-

Kinase inhibitors shown to accelerate protein breakdown. (2025). Drug Target Review. [Link]

-

STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. (n.d.). International Journal of Drug Development and Research. [Link]

-

One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. (2021). PMC. [Link]

-

Molecular structure of the urea derivatives used in this study. (n.d.). ResearchGate. [Link]

-

Urea Manufacturing Process Explained | How Urea Is Made in Industries. (2025). Agromer.org. [Link]

-

Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (2023). MDPI. [Link]

-

Structure and activity relationship studies of N-heterocyclic olefin and thiourea/urea catalytic systems: application in ring-opening polymerization of lactones. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

-

UREA SYNTHESIS PROCESS. (n.d.). UreaKnowHow. [Link]

-

Nano-TRAIL: a promising path to cancer therapy. (n.d.). OAE Publishing. [Link]

-

Urea derivatives as anticancer agents. (2009). PubMed. [Link]

Sources

- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Urea Manufacturing Process Explained | How Urea Is Made in Industries - Agromer [agromer.org]

- 8. drugtargetreview.com [drugtargetreview.com]

The Urea Scaffold: A Privileged Motif in Drug Discovery – A Technical Guide to (2-Aminoethyl)urea Analogs and Their Therapeutic Potential

Abstract

The urea functional group is a cornerstone in medicinal chemistry, prized for its unique hydrogen bonding capabilities that facilitate potent and specific interactions with biological targets. This technical guide provides an in-depth exploration of substituted urea analogs, with a particular focus on the (2-aminoethyl)urea moiety as a key pharmacophore. We will delve into the synthetic strategies for creating libraries of these compounds, dissect their structure-activity relationships (SAR), and explore their diverse biological functions, particularly in the realm of oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the urea scaffold in their therapeutic programs.

Introduction: The Enduring Significance of the Urea Moiety

The urea functional group, with its planar structure and ability to act as both a hydrogen bond donor and acceptor, is a recurring motif in a multitude of clinically approved drugs and investigational agents.[1][2] This "privileged" scaffold provides a rigid and predictable framework for orienting substituents to interact with target proteins, making it an attractive starting point for rational drug design. The (2-aminoethyl)urea core, in particular, combines the hydrogen-bonding capacity of the urea with a flexible ethylamine linker, allowing for diverse chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will illuminate the path from chemical synthesis to biological function for this important class of compounds.

Synthetic Strategies for (2-Aminoethyl)urea Analogs

The synthesis of substituted (2-aminoethyl)urea analogs is typically achieved through a robust and versatile reaction between an amine and an isocyanate.

General Synthesis Protocol

A common and efficient method for the preparation of these analogs involves the reaction of a primary or secondary amine with a suitable isocyanate or isothiocyanate.[3][4]

Experimental Protocol: Synthesis of Aryl-Substituted (2-Aminoethyl)urea Analogs

-

Starting Material Preparation: Begin with a solution of 2-aminoethylamine or a protected derivative in an appropriate anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Isocyanate Addition: To the stirred solution of the amine, add the desired aryl isocyanate dropwise at room temperature. The reaction is often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired (2-aminoethyl)urea analog.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of (2-aminoethyl)urea analogs.

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The biological activity of (2-aminoethyl)urea analogs can be significantly modulated by strategic modifications to their chemical structure. SAR studies are crucial for optimizing lead compounds into clinical candidates.

Key Structural Modifications and Their Impact

-

Aryl Ring Substituents: The nature and position of substituents on the aryl ring play a critical role in determining potency and selectivity. Electron-withdrawing groups, such as halogens, or electron-donating groups can influence the electronic properties of the urea moiety and its interaction with the target protein.[5][6] For instance, in a series of diaryl urea derivatives, the presence of a chlorine atom on the phenyl ring proximal to the urea group enhanced antiproliferative activity.[5]

-

Linker Modifications: The length and flexibility of the ethylamine linker can be altered to optimize the orientation of the molecule within the binding pocket of the target. Introducing rigidity or additional functional groups to the linker can lead to new interactions and improved activity.[7]

-

Urea vs. Thiourea: The substitution of the urea oxygen with a sulfur atom to form a thiourea can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, often leading to enhanced biological activity.[4]

SAR Summary Table

| Structural Modification | General Effect on Activity | Reference |

| Substitution of electron-withdrawing groups on the aryl ring | Often enhances anti-proliferative activity | [5] |

| Elongation or cyclization of the linker chain | Can modulate activity and physicochemical properties | [7] |

| Replacement of urea with thiourea | May increase lipophilicity and biological potency | [4] |

| Introduction of amide groups in diaryl ureas | Can increase anti-proliferative activity compared to ester groups | [5] |

Biological Functions and Mechanisms of Action

Substituted urea analogs have demonstrated a wide range of biological activities, with a significant number of them showing promise as anti-cancer agents through the inhibition of key signaling pathways.

Kinase Inhibition: A Major Avenue for Anti-Cancer Therapy

Many urea-based compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[8][9]

-

VEGFR and PDGFR Inhibition: Diaryl urea derivatives, such as sorafenib, are multi-kinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting tumor angiogenesis and cell proliferation.[8]

-

DNA-PK Inhibition: Certain urea-containing scaffolds have been shown to be potent inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for DNA repair. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy.[1]

-

ASK1 Inhibition: Novel pyridin-2-yl urea derivatives have been identified as potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling cascade.[10][11]

Signaling Pathway Diagram

Caption: Inhibition of receptor tyrosine kinase signaling by urea-based analogs.

Experimental Evaluation of Biological Activity

The anti-proliferative and cytotoxic effects of novel (2-aminoethyl)urea analogs are typically evaluated using a variety of in vitro cell-based assays.

Anti-Proliferative Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][12][13]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Molecular Docking: In Silico Prediction of Binding

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[14][15][16]

Experimental Protocol: Molecular Docking

-

Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) and prepare it by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of the urea analog and minimize its energy.[14]

-

Binding Site Definition: Define the binding site on the protein, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: Use a docking program (e.g., AutoDock) to systematically search for the optimal binding conformation of the ligand within the defined binding site.[16]

-

Scoring and Analysis: The docking program will generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[15]

Data Presentation: Quantitative Analysis of Anti-Proliferative Activity

The following table summarizes the anti-proliferative activity (IC50 values) of selected diaryl urea derivatives against various cancer cell lines.

| Compound | HT-29 (μM) | H-460 (μM) | A549 (μM) | MDA-MB-231 (μM) | Reference |

| 5a | 0.15 | 0.089 | 0.36 | 0.75 | [13] |

| Sorafenib | 14.01 | - | 2.913 | - | [5] |

| 6a | 15.28 | - | 2.566 | - | [5] |

Conclusion and Future Directions

The (2-aminoethyl)urea scaffold and its analogs represent a highly versatile and fruitful area of research in drug discovery. The synthetic accessibility of these compounds, coupled with the ability to fine-tune their biological activity through systematic SAR studies, makes them attractive candidates for the development of novel therapeutics, particularly in oncology. Future efforts in this field will likely focus on the design of more selective kinase inhibitors with improved pharmacokinetic profiles, as well as the exploration of novel biological targets for this privileged chemical class. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will continue to accelerate the discovery and optimization of the next generation of urea-based drugs.

References

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available at: [Link]

-

Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. Available at: [Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry. Available at: [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. National Center for Biotechnology Information. Available at: [Link]

-

Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Preprints.org. Available at: [Link]

-

Protein kinase inhibitors from the urea class. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Available at: [Link]

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. Available at: [Link]

-

Results of molecular docking of urea derivatives with enzymes. ResearchGate. Available at: [Link]

-

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. National Center for Biotechnology Information. Available at: [Link]

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. ResearchGate. Available at: [Link]

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. National Center for Biotechnology Information. Available at: [Link]

-

Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI. Available at: [Link]

-

Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle. ACS Publications. Available at: [Link]

-

Inhibition of Smooth Muscle Proliferation by Urea-Based Alkanoic Acids via Peroxisome Proliferator-Activated Receptor α–Dependent Repression of Cyclin D1. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

-

Classification of urea-based antineoplastic kinase inhibitors according... ResearchGate. Available at: [Link]

-

Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

Spectroscopic Characterization of 3-(2-Aminoethyl)-1,1-dimethylurea: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-(2-Aminoethyl)-1,1-dimethylurea. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. By analyzing data from structurally related compounds and foundational spectroscopic theory, we offer a robust predictive framework for researchers, scientists, and drug development professionals. This guide also outlines detailed, field-proven methodologies for acquiring such data, ensuring a self-validating system for future experimental work.

Introduction

3-(2-Aminoethyl)-1,1-dimethylurea is a substituted urea containing a primary amine and a tertiary amide functionality. The structural elucidation and confirmation of such molecules are paramount in chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering insights into connectivity, functional groups, and molecular weight. This guide serves as a detailed predictive analysis and a practical handbook for the spectroscopic characterization of this compound.

The molecular structure is as follows:

Caption: Molecular Structure of 3-(2-Aminoethyl)-1,1-dimethylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.95 | Singlet | 6H | N(CH₃)₂ | Protons on the dimethylamino group are equivalent and show no coupling. The chemical shift is influenced by the adjacent nitrogen. |

| ~ 3.30 | Quartet (or Triplet of Triplets) | 2H | -NH-CH₂- | These protons are coupled to the adjacent -CH₂- and -NH- protons. |

| ~ 2.80 | Triplet | 2H | -CH₂-NH₂ | These protons are coupled to the adjacent -CH₂- protons. |

| ~ 5.50 | Broad Singlet | 1H | -NH- | The urea N-H proton often appears as a broad signal due to quadrupole broadening and exchange. |

| ~ 1.50 | Broad Singlet | 2H | -NH₂ | The primary amine protons are typically broad and may exchange with trace water in the solvent. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum is anticipated to display four signals, one for each unique carbon environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158.0 | C=O | The carbonyl carbon of the urea is significantly deshielded. |

| ~ 41.0 | -NH-CH₂- | The carbon is attached to a nitrogen atom. |

| ~ 39.5 | -CH₂-NH₂ | Similar to the other methylene carbon, attached to a nitrogen. |

| ~ 36.0 | N(CH₃)₂ | The methyl carbons are shielded, but attached to a nitrogen. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Caption: NMR Data Acquisition Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 3-(2-Aminoethyl)-1,1-dimethylurea is expected to show characteristic absorption bands for its amine, amide (urea), and alkane functionalities.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) and Urea (-NH-) |

| 2960-2850 | Medium-Strong | C-H Stretch | Alkane (CH₂, CH₃)[1] |

| ~1650 | Strong | C=O Stretch (Amide I) | Urea[2] |

| ~1560 | Medium | N-H Bend (Amide II) | Urea[3] |

| 1470-1450 | Medium | C-H Bend | Alkane (CH₂)[1] |

| 1260-1000 | Medium-Strong | C-N Stretch | Amine and Amide |

Experimental Protocol for IR Data Acquisition (KBr Pellet)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of 3-(2-Aminoethyl)-1,1-dimethylurea is C₅H₁₃N₃O. The predicted molecular weight is 131.11 g/mol .

| Predicted m/z | Assignment | Rationale |

| 131 | [M]⁺ | Molecular ion |

| 87 | [M - C₂H₄N]⁺ | α-cleavage with loss of the ethylamine radical |

| 72 | [M - C₂H₅N₂O]⁺ | Cleavage of the N-C bond of the ethyl group |

| 44 | [C₂H₆N]⁺ | Dimethylamine fragment |

| 30 | [CH₄N]⁺ | Primary amine fragment |

Predicted Fragmentation Pathway

Caption: Predicted EI-MS Fragmentation Pathway

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 3-(2-Aminoethyl)-1,1-dimethylurea. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive resource for researchers. While these predictions are based on sound scientific principles and data from analogous structures, experimental verification remains the gold standard for unequivocal structure confirmation. This document is intended to guide and facilitate such empirical studies.

References

-

Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III). (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Bouzina, A., Belhani, B., Aouf, N., & Berredjem, M. (2015). Supporting information - A novel, rapid and green method of phosphorylation under ultrasound irradiation and catalyst free conditions. The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

-

Spectroscopy Infrared Spectra. (n.d.). University of Calgary. Retrieved February 18, 2026, from [Link]

-

Synthesis and characterization of dimethylolurea and its condensation polymer. (2013). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Organic compounds - MassBank. (2008). MassBank. Retrieved February 18, 2026, from [Link]

-

A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2024). MDPI. Retrieved February 18, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

-

IR spectra of the three model urea molecules: 3BUA, 1B1CHUA, and... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

-

N,N-Dimethylurea. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). (n.d.). Ataman Kimya. Retrieved February 18, 2026, from [Link]

-

3-(2,3-Dichlorophenyl)-1,1-dimethylurea. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]

-

Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. (2021). Chemical Science (RSC Publishing). Retrieved February 18, 2026, from [Link]

Sources

Computational Frameworks for Urea-Derivative Binding: The Case of 3-(2-Aminoethyl)-1,1-dimethylurea

Executive Summary

This technical guide details the in silico modeling of 3-(2-Aminoethyl)-1,1-dimethylurea , a structural analog of the histamine H2-receptor agonist Dimaprit. This molecule presents unique challenges in computational drug design due to its high flexibility, distinct protonation states, and the necessity for bidentate hydrogen bonding characteristic of urea scaffolds.

This guide moves beyond standard "click-button" protocols, focusing on the causality of parameter selection for Fragment-Based Drug Design (FBDD) and GPCR agonist modeling.

Part 1: Chemical Space & Physicochemical Profiling

Before initiating any simulation, the ligand's electronic state must be rigorously defined. 3-(2-Aminoethyl)-1,1-dimethylurea contains two distinct nitrogen environments: a basic primary amine and a neutral urea core.

Ligand Topology & Protonation States

The biological activity of ethyl-urea derivatives is often dictated by the protonation of the terminal amine, which mimics the ethylamine tail of histamine.

| Feature | Chemical Moiety | pKa (Est.) | Physiological State (pH 7.4) | Modeling Consequence |

| Tail | Primary Amine ( | ~9.5 - 10.5 | Protonated ( | Critical salt-bridge formation with receptor Asp/Glu residues. |

| Core | Urea ( | ~0.1 (Base) | Neutral | Acts as a Hydrogen Bond Donor (NH) and Acceptor (CO). |

| Linker | Ethyl Chain | N/A | Flexible | High entropic penalty upon binding; requires conformational sampling. |

Expert Insight: Many automated docking tools incorrectly protonate the urea nitrogen or deprotonate the primary amine. You must manually verify that the terminal amine is positively charged (

Part 2: Structural Modeling Workflow (The Protocol)

The following workflow utilizes an Induced Fit Docking (IFD) approach, essential for small polar ligands that induce significant side-chain rearrangement in targets like the Histamine H2 Receptor (H2R).

The Computational Pipeline (Graphviz)

Figure 1: End-to-end computational workflow for modeling flexible urea derivatives. Note the parallel processing of ligand conformation and protein preparation before the Induced Fit Docking stage.

Step-by-Step Methodology

Step 1: Ligand Preparation (The "Input" Integrity)

-

Tool: LigPrep (Schrödinger) or Avogadro/OpenBabel.

-

Protocol:

-

Generate 3D coordinates from SMILES: CN(C)C(=O)NCCN.

-

Tautomerization: Restrict urea to the keto form (major tautomer).

-

Protonation: Set pH to

. Ensure the terminal amine is protonated. -

Energy Minimization: Use the OPLS4 force field to relax the ethyl linker torsion.

-

Step 2: Target Selection & Grid Generation

-

Target: Histamine H2 Receptor (Class A GPCR).[1]

-

PDB Selection: If a specific crystal structure for the agonist state is unavailable, use a high-resolution H2R structure (e.g., PDB 7UL3) or a homology model based on the active state of H1R.

-

Grid Constraint (Critical): Define a H-bond constraint or Positional Constraint on the conserved Aspartate residue (e.g., Asp98 in H2R) in the transmembrane binding pocket. This residue anchors the protonated amine of histamine-like ligands.

-

Why? Small fragments like 3-(2-Aminoethyl)-1,1-dimethylurea have low van der Waals surface area. Without constraints, they often dock promiscuously into non-functional sites.

-

Step 3: Induced Fit Docking (IFD)

Standard rigid-receptor docking fails for this molecule because the urea group requires specific steric accommodation.

-

Protocol:

-

Initial Glide Docking: Softened potential (scaling factor 0.5) to allow minor clashes.

-

Prime Refinement: Refine residues within 5.0 Å of the ligand pose.

-

Redocking: Re-dock the ligand into the optimized pocket structures.

-

Scoring: Prioritize poses that satisfy the "Bidentate Urea" motif (see Diagram 2).

-

Part 3: Mechanistic Analysis & Validation

The "Bidentate" Binding Hypothesis

Urea derivatives often bind via a bidentate hydrogen bond network. The 1,1-dimethyl substitution restricts the donor capacity to a single NH, altering the binding mode compared to unsubstituted ureas.

Figure 2: Predicted interaction map.[2] The terminal amine anchors the ligand via a salt bridge to Asp98, while the urea moiety engages in hydrogen bonding with polar residues in the TM5/TM6 region.

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the urea-water interaction and the salt bridge.

-

Metric 1: RMSD (Root Mean Square Deviation):

-

Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone.

-

Failure Mode: If the ethyl chain is too flexible, the urea headgroup may solvent-expose, breaking the interaction.

-

-

Metric 2: Water Bridges:

-

Ureas are hygroscopic. In the binding pocket, a stable "water bridge" often mediates the interaction between the urea carbonyl and the receptor. Monitor the occupancy of waters within 3 Å of the urea oxygen.

-

Part 4: Quantitative Assessment (MM/GBSA)

To estimate the binding affinity, use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD trajectory frames.

Formula:

Expected Component Contribution:

| Component | Contribution | Explanation |

| Coulombic ( | Dominant (-) | Driven by the strong |

| Van der Waals ( | Moderate (-) | Limited by the small size of the molecule (low surface area). |

| Solvation ( | Penalizing (+) | Desolvating the polar urea and charged amine costs significant energy. |

| Net Binding Energy | -30 to -50 kcal/mol | Typical range for fragment-sized polar binders. |

References

-

Schrödinger, LLC. (2023).

-

Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigid Receptor Flow. Journal of Medicinal Chemistry.

-

Durrant, J. D., & McCammon, J. A. (2011).

-

Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature.

-

Parsons, M. E., et al. (1977). Dimaprit -(S-[3-(N,N-dimethylamino)propyl]isothiourea) - a highly specific histamine H2-receptor agonist.[3] Agents and Actions. (Structural analog reference).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents | MDPI [mdpi.com]

- 3. Dimaprit -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of 3-(2-Aminoethyl)-1,1-dimethylurea by LC-MS/MS: An Application Note and Protocol

Introduction

3-(2-Aminoethyl)-1,1-dimethylurea is a small, polar molecule of increasing interest in pharmaceutical and metabolic research. Accurate and precise quantification of this analyte in complex biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] However, the polar nature of 3-(2-Aminoethyl)-1,1-dimethylurea presents unique challenges for retention on traditional reversed-phase (RP) columns and can lead to matrix effects that compromise method robustness.[3]

This application note provides a comprehensive and validated LC-MS/MS method for the quantitative analysis of 3-(2-Aminoethyl)-1,1-dimethylurea in human plasma. The protocol herein is designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantification of this and similar polar analytes.

Scientific Principles and Methodological Rationale

The inherent polarity of 3-(2-Aminoethyl)-1,1-dimethylurea necessitates a departure from standard reversed-phase chromatography. Such polar compounds are poorly retained on C18 columns, often eluting in the solvent front where they are susceptible to significant matrix interference from endogenous components in biological samples.[3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[3][4] This chromatographic mode offers enhanced retention for polar compounds and the high organic content of the mobile phase facilitates efficient desolvation in the mass spectrometer's ion source, often leading to improved sensitivity.[4]

Sample preparation is another critical aspect of this workflow. The primary objective is to remove proteins and phospholipids from the plasma sample, which can interfere with the analysis and contaminate the LC-MS/MS system.[5] While protein precipitation is a simple and common technique, Solid Phase Extraction (SPE) offers a more thorough cleanup, leading to reduced matrix effects and improved assay performance.[3][5] This protocol will detail a mixed-mode SPE strategy that leverages both ion-exchange and reversed-phase retention mechanisms for optimal analyte recovery and matrix component removal.

The entire analytical procedure is governed by the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance, ensuring the method is accurate, precise, selective, sensitive, and stable for its intended purpose.[6][7]

Materials and Methods

Reagents and Materials

-

3-(2-Aminoethyl)-1,1-dimethylurea reference standard (≥98% purity)

-

Stable Isotope Labeled (SIL) Internal Standard (IS): 3-(2-Aminoethyl)-1,1-dimethylurea-d4 (or a suitable structural analog)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade (e.g., from a Milli-Q® system)

-

Formic acid (FA), LC-MS grade

-

Ammonium formate, LC-MS grade

-

Human plasma (K2EDTA)

-

Mixed-mode SPE cartridges (e.g., Oasis MCX)

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data acquisition and processing software (e.g., MassLynx, Analyst, Xcalibur).

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of 3-(2-Aminoethyl)-1,1-dimethylurea and the internal standard (IS) in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create a series of working standard solutions for spiking into the biological matrix.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working standard solutions into blank human plasma to prepare a calibration curve ranging from the lower limit of quantitation (LLOQ) to the upper limit of quantitation (ULOQ). Similarly, prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange SPE for efficient cleanup of plasma samples.

-

Sample Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution and vortex briefly. Then, add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample to ensure the primary amine of the analyte is protonated for retention on the cation exchange sorbent.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained interferences.

-

Wash the cartridge with 1 mL of methanol to remove retained nonpolar interferences.

-

-

Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte's charge, releasing it from the sorbent.